molecular formula C9H9NO5S B6145399 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene CAS No. 1539256-26-2

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene

Cat. No.: B6145399
CAS No.: 1539256-26-2
M. Wt: 243.24 g/mol
InChI Key: BICXKHIQCRBDMD-UHFFFAOYSA-N
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Description

2-(Ethenesulfonyl)-4-methoxy-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with three functional groups: a methoxy group (-OCH₃) at position 4, a nitro group (-NO₂) at position 1, and an ethenesulfonyl (-SO₂-CH=CH₂) moiety at position 2. This combination of electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) groups imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, or materials science.

Properties

CAS No.

1539256-26-2

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

2-ethenylsulfonyl-4-methoxy-1-nitrobenzene

InChI

InChI=1S/C9H9NO5S/c1-3-16(13,14)9-6-7(15-2)4-5-8(9)10(11)12/h3-6H,1H2,2H3

InChI Key

BICXKHIQCRBDMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C=C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene typically involves the introduction of the ethenesulfonyl group onto a pre-functionalized benzene ring. One common method is the sulfonylation of 4-methoxy-1-nitrobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The ethenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene, the following table compares it with key analogs, highlighting differences in molecular structure, reactivity, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
2-(Ethenesulfonyl)-4-methoxy-1-nitrobenzene N/A C₉H₉NO₅S 243.23 Nitro, methoxy, ethenesulfonyl Hypothesized reactivity in nucleophilic additions (Michael acceptors) due to the sulfonyl group .
2-(Bromomethyl)-4-methoxy-1-nitrobenzene 67567-46-8 C₈H₈BrNO₃ 246.06 Nitro, methoxy, bromomethyl Alkylating agent; hazardous (requires careful handling per SDS guidelines) .
4-Methoxy-1-nitrobenzene N/A C₇H₇NO₃ 153.14 Nitro, methoxy Simpler structure; precursor for dyes and pharmaceuticals .
1-Methylsulfonyl-4-nitrobenzene N/A C₇H₇NO₄S 201.20 Nitro, methylsulfonyl Crystalline solid with C–H···O hydrogen bonding; decarboxylation product .
(E)-1-Methoxy-3-[2-(4-nitrophenyl)ethenyl]benzene 14064-58-5 C₁₅H₁₃NO₃ 255.27 Nitro, methoxy, ethenyl Stilbene derivative; potential conjugation effects for optoelectronic applications .

Key Comparative Insights

Substituent Effects on Reactivity: The ethenesulfonyl group in the target compound is expected to enhance electrophilicity at the β-carbon, enabling participation in Michael additions or cycloadditions. This contrasts with 2-(bromomethyl)-4-methoxy-1-nitrobenzene, where the bromomethyl group facilitates nucleophilic substitution reactions (e.g., alkylation) .

Electronic and Steric Considerations: The methoxy group in all analogs donates electron density via resonance, counteracting the electron-withdrawing nitro and sulfonyl groups. This balance influences regioselectivity in further derivatization (e.g., nitration or halogenation). Ethenesulfonyl vs.

Safety and Handling :

  • 2-(Bromomethyl)-4-methoxy-1-nitrobenzene is explicitly flagged for hazards (e.g., skin/eye irritation), necessitating SDS-guided protocols . In contrast, sulfonyl-containing compounds like the target may require precautions for sulfonate ester formation, though specific data are unavailable.

Synthetic Utility :

  • The nitro group in all analogs is reducible to an amine (e.g., catalytic hydrogenation or borohydride-mediated methods), as demonstrated for 2-[(E)-2-(3-bromophenyl)ethenyl]-4-methoxy-1-nitrobenzene in . However, the presence of ethenesulfonyl may necessitate milder conditions to avoid side reactions .

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